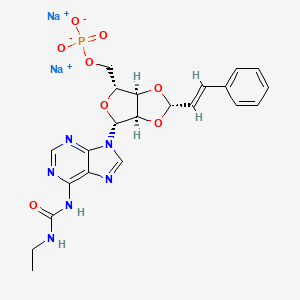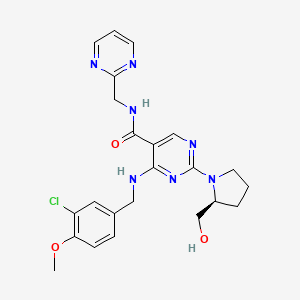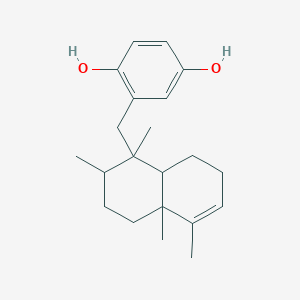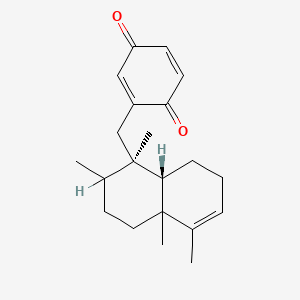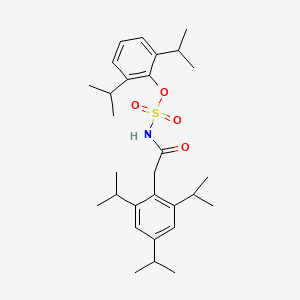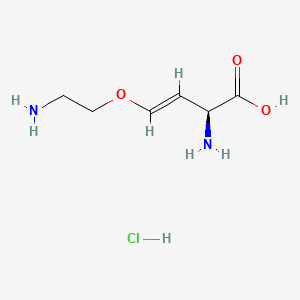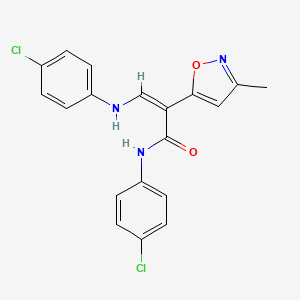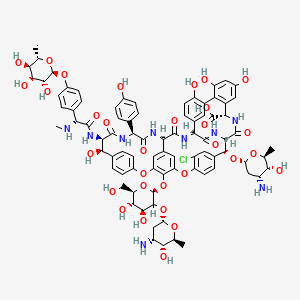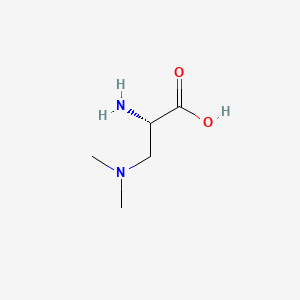
Azaleucine
Overview
Description
Azaleucine is a non-proteinogenic amino acid and an analogue of leucine. It is characterized by the replacement of one of the methyl hydrogens of alanine with a dimethylamino group . This compound is known for its inhibitory properties, particularly in the context of leucine biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azaleucine can be synthesized through various methods. One notable method involves the use of chiral cobalt complexes with 2,3-diaminopropanoic acid. In this process, the amino acid zwitterion is bound didentate through the carboxylate and N2-amine groups, while the N3-ammonio group remains unprotected . Another method involves the use of chemical mutagens to select for 4-azaleucine-resistant strains of Escherichia coli, which can then be used to produce the compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Mutant strains of Escherichia coli and Corynebacterium glutamicum are often employed for this purpose. These strains are engineered to overproduce branched-chain amino acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: Azaleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as both a Bronsted base and a Bronsted acid, capable of accepting and donating a hydron, respectively .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products: The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Azaleucine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of non-proteinogenic amino acids.
Biology: this compound is used to investigate the metabolic pathways of branched-chain amino acids and their analogues.
Medicine: Research on this compound has implications for understanding and potentially treating metabolic disorders related to amino acid biosynthesis.
Industry: this compound is used in the production of various pharmaceuticals and as a research tool in metabolic engineering
Mechanism of Action
Azaleucine exerts its effects by inhibiting the biosynthesis of leucine. It acts as a competitive inhibitor of enzymes involved in the leucine biosynthetic pathway, thereby disrupting the production of leucine and related compounds . This inhibition can lead to various physiological effects, depending on the organism and context.
Comparison with Similar Compounds
Leucine: A branched-chain amino acid involved in protein synthesis and metabolic regulation.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid that shares similar biosynthetic pathways with leucine and isoleucine.
Uniqueness: Azaleucine is unique due to its inhibitory properties and its structural difference from other branched-chain amino acids. Unlike leucine, isoleucine, and valine, this compound contains a dimethylamino group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-3-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZRWUUMKVVUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-36-5, 28024-66-0 | |
| Record name | 3-(Dimethylamino)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC192639 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


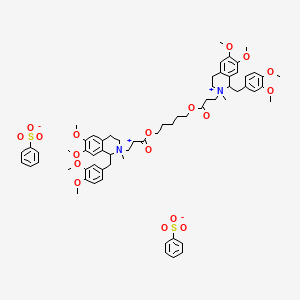
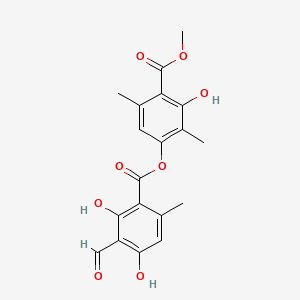

![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
